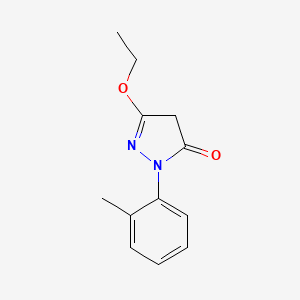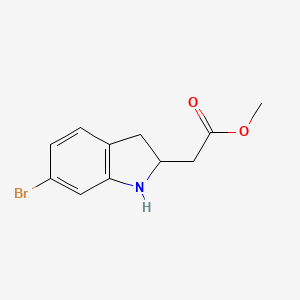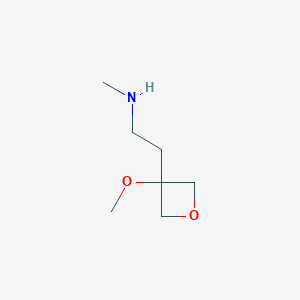![molecular formula C11H7NO5 B12866171 5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12866171.png)
5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a benzoxazole ring fused with a carboxyvinyl group and an additional carboxylic acid group. The molecular formula of this compound is C11H7NO5, and it has a molecular weight of 233.17 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form benzo[d]oxazole-2-thiol. This intermediate is then subjected to further reactions to introduce the carboxyvinyl and carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, plays a crucial role in the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-5-chlorobenzo[d]oxazole: Known for its antibacterial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
2-Methoxybenzo[d]oxazole: Also has notable biological activities.
Uniqueness
5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoxazole ring with carboxyvinyl and carboxylic acid groups makes it a versatile compound with diverse applications in various fields .
Propiedades
Fórmula molecular |
C11H7NO5 |
|---|---|
Peso molecular |
233.18 g/mol |
Nombre IUPAC |
5-[(E)-2-carboxyethenyl]-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C11H7NO5/c13-9(14)4-2-6-1-3-8-7(5-6)12-10(17-8)11(15)16/h1-5H,(H,13,14)(H,15,16)/b4-2+ |
Clave InChI |
BIXNGHWZFAHJQR-DUXPYHPUSA-N |
SMILES isomérico |
C1=CC2=C(C=C1/C=C/C(=O)O)N=C(O2)C(=O)O |
SMILES canónico |
C1=CC2=C(C=C1C=CC(=O)O)N=C(O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


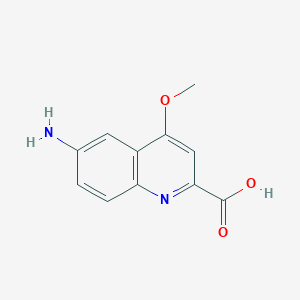

![2-Bromobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12866104.png)
![9-Ethyl-6,11-dihydro-6,6-dimethyl-10-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12866108.png)
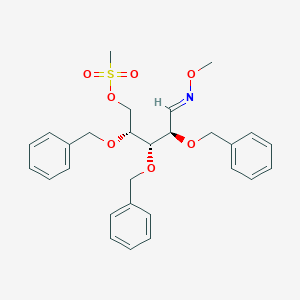

![5-Bromoisoxazolo[5,4-c]pyridine](/img/structure/B12866133.png)
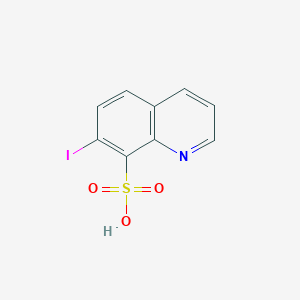

![4-(((6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)quinazoline](/img/structure/B12866153.png)
![tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate hydrochloride](/img/structure/B12866159.png)
